molecular formula C19H17NO5 B5597603 Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate

Cat. No.: B5597603
M. Wt: 339.3 g/mol
InChI Key: XTFPMSQRAYBBEC-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate (CAS 429628-01-3) is an indole-derived small molecule characterized by a benzoyl group substituted with 3,4-dimethoxy moieties at the indole nitrogen (position 1) and a methyl ester at position 3 of the indole core . This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and materials science.

Properties

IUPAC Name

methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-16-9-8-12(10-17(16)24-2)18(21)20-11-14(19(22)25-3)13-6-4-5-7-15(13)20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPMSQRAYBBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325891
Record name methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

429628-01-3
Record name methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Derivatives

a) Methyl 1-(4-Chlorobenzoyl)-1H-Indole-3-Carboxylate (CAS 420811-32-1)
  • Structural Differences : The benzoyl group at position 1 is substituted with a chloro group at the para position instead of 3,4-dimethoxy groups.
  • Electronic Properties : The chloro substituent is electron-withdrawing, which may reduce electron density on the indole core compared to the electron-donating methoxy groups in the target compound. This difference could influence reactivity in electrophilic substitution reactions or binding interactions .
  • Synthesis : Similar benzoylation strategies are likely employed, but the choice of substituents affects reaction yields and purification steps.
b) Methyl 1-Methyl-β-Carboline-3-Carboxylate
  • Synthesis : Prepared via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate, yielding a planar aromatic system. The target compound lacks the fused pyridine ring, simplifying synthesis but reducing π-conjugation .
  • Spectroscopic Data : The β-carboline derivative exhibits distinct $ ^1H $-NMR signals, including a downfield-shifted aromatic proton at δ 9.17 (C(4)H) and a broad singlet for the N(9)H proton at δ 11.62, reflecting its extended conjugation and hydrogen-bonding capacity .

Tetrahydro-β-Carboline Derivatives

Methyl (1R,3S)-1-(tert-Butyl)-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole-3-Carboxylate (4a)
  • Structural Differences : A saturated β-carboline core with stereochemistry at positions 1 and 3, and a bulky tert-butyl group .

Electronic and Computational Insights

A computational study on methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives (Figure 1 in ) revealed that substituents significantly alter electron distribution and frontier molecular orbitals . For example:

  • Electron-donating groups (e.g., methoxy) increase electron density on the indole nitrogen, enhancing nucleophilicity.
  • Basis sets (6-31G(d,p) vs. 6-311++G(d,p)) influence calculated reactivity parameters, suggesting that the 3,4-dimethoxy groups in the target compound may stabilize charge-transfer interactions in polar solvents .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents (Position) Melting Point (°C) Key Spectral Features ($ ^1H $-NMR) References
Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate Indole 1: 3,4-dimethoxybenzoyl; 3: COOCH3 Not reported Not provided
Methyl 1-(4-chlorobenzoyl)-1H-indole-3-carboxylate Indole 1: 4-Cl-benzoyl; 3: COOCH3 Not reported Not provided
Methyl 1-methyl-β-carboline-3-carboxylate β-Carboline 1: CH3; 3: COOCH3 >200 δ 9.17 (C(4)H), δ 11.62 (N(9)H)
Methyl (1R,3S)-1-(tert-butyl)-tetrahydro-β-carboline-3-carboxylate Tetrahydro-β-carboline 1: tert-butyl; 3: COOCH3 Not reported Stereochemical shifts (e.g., coupling constants)

Biological Activity

Methyl 1-(3,4-dimethoxybenzoyl)indole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by its indole core structure with a methoxy-substituted benzoyl group. The chemical formula is C17H17O4C_{17}H_{17}O_4 and it has a molecular weight of 299.32 g/mol. The compound exhibits solubility in organic solvents, which is typical for many indole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound has potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. A study found an IC50 value of approximately 15 μM against HeLa cells, indicating significant potency.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. Notably, it displayed enhanced activity against multidrug-resistant strains.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory disorders.

Case Studies

  • Cancer Cell Line Study : A comprehensive investigation into the effects of this compound on breast cancer cell lines revealed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., cleaved caspase-3).
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of the compound, it was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, outperforming common antibiotics in some resistant strains.

Data Summary Table

Biological ActivityAssessed SystemIC50/MIC (μM/μg/mL)Reference
AnticancerHeLa Cells15
AntimicrobialS. aureus16
E. coli32
Anti-inflammatoryAnimal ModelN/A

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